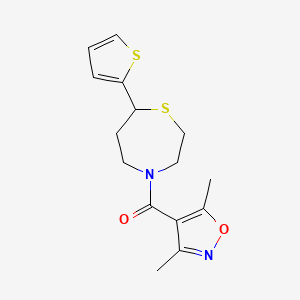
(3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemotherapeutic Applications
This compound has shown significant potential in the development of novel chemotherapeutic tools. For instance, research on novel silver complexes that incorporate derivatives like this compound has demonstrated substantial in vitro antitumor activity. These complexes have been found to be more effective than the reference drug cisplatin against a panel of human cancer cell lines, including highly aggressive and intrinsically resistant small-cell lung carcinoma (SCLC) cells. The mechanism of action includes the ability of these complexes to accumulate in cancer cells and selectively target Thioredoxin (TrxR), leading to an imbalance in redox homeostasis and ultimately inducing cancer cell death through apoptosis (Pellei et al., 2023).
Antiviral and Antitumoral Activity
Additionally, derivatives featuring the core structure of (3,5-Dimethylisoxazol-4-yl) have been synthesized and evaluated for their antiviral and antitumoral activities. Subtle structural variations on the phenyl moiety of these compounds have allowed for tuning their biological properties toward either antiviral or antitumoral activity. This suggests the versatility of this chemical structure in developing compounds with targeted biological effects (Jilloju et al., 2021).
Synthetic and Spectral Characterization
The synthesis and characterization of similar compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been conducted to understand their structural and chemical properties. Studies include UV, IR, 1H and 13C NMR spectroscopy, and mass spectrometry. These compounds' structural optimization and theoretical vibrational spectra interpretations have been performed using density functional theory calculations. Such research provides foundational knowledge for the further application and development of these compounds in various scientific fields (Shahana & Yardily, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have potential antioxidant, anti-inflammatory, and analgesic effects .
Mode of Action
It’s worth noting that many anti-inflammatory drugs act as cyclooxygenase inhibitors . This suggests that this compound might interact with its targets by inhibiting the action of cyclooxygenase, thereby reducing inflammation.
Biochemical Pathways
It’s known that the metabolic products of arachidonic acid, produced by the action of cyclooxygenase and lipoxygenase, play important roles in the inflammatory process . Therefore, this compound might affect these pathways.
Result of Action
Compounds with similar structures have been shown to exhibit anti-inflammatory action . This suggests that this compound might also have similar effects.
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-10-14(11(2)19-16-10)15(18)17-6-5-13(21-9-7-17)12-4-3-8-20-12/h3-4,8,13H,5-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRVHQIURHREZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2375243.png)
![2-chloro-6-methyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B2375244.png)
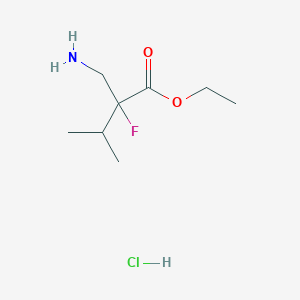
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2375246.png)
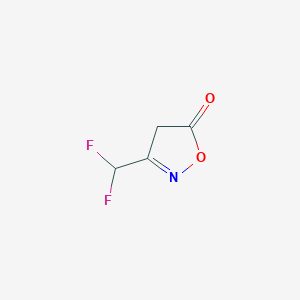
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)
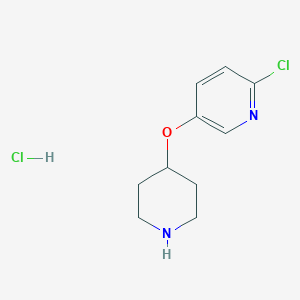

![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)
![2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2375254.png)
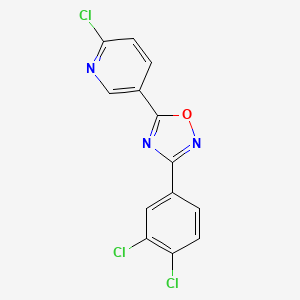
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)
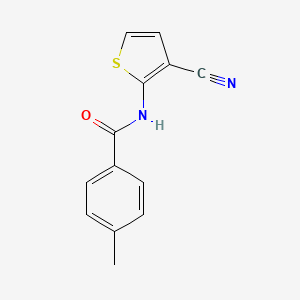
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)
